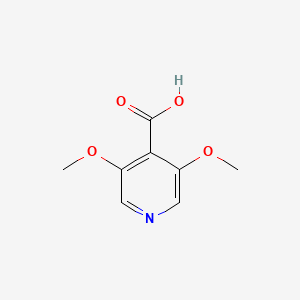

3,5-Dimethoxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRGGVMATLIEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethoxyisonicotinic Acid: Structure, Synthesis, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxyisonicotinic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is not abundant, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its chemical structure, plausible synthetic routes, and predicted spectroscopic characteristics. Furthermore, potential applications in drug discovery are explored, drawing from the established biological activities of other substituted isonicotinic acid derivatives. This guide is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical methodologies for the synthesis and characterization of 3,5-Dimethoxyisonicotinic acid.

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives represent a cornerstone in modern pharmacology and drug design.[1] The pyridine ring, a bioisostere of benzene, imparts unique properties of aqueous solubility, hydrogen bonding capability, and metabolic stability to molecules. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

The most iconic derivative is isoniazid, a primary drug used in the treatment of tuberculosis. This has spurred extensive research into other isonicotinic acid derivatives, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of methoxy groups, as in the case of 3,5-Dimethoxyisonicotinic acid, can further modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compelling scaffold for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The chemical structure of 3,5-Dimethoxyisonicotinic acid features a pyridine ring with a carboxylic acid group at the 4-position and two methoxy groups at the 3- and 5-positions.

Caption: 2D structure of 3,5-Dimethoxyisonicotinic acid.

| Property | Value | Source |

| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid | - |

| Molecular Formula | C₈H₉NO₄ | - |

| Molecular Weight | 183.16 g/mol | - |

| CAS Number | Not definitively assigned | - |

| Predicted XLogP3 | 0.8 | Inferred from analogs |

| Predicted Solubility | Sparingly soluble in water, soluble in methanol and DMSO | [4] |

| Physical State | Predicted to be a solid at room temperature | Inferred from analogs |

Synthesis and Purification

Caption: Proposed synthetic workflow for 3,5-Dimethoxyisonicotinic acid.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 3,5-Dimethoxypyridine

This step is adapted from a known procedure for the methoxylation of dihalopyridines.[5]

-

Dissolve 3,5-dichloropyridine in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium methoxide portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture with stirring, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3,5-dimethoxypyridine.

Step 2: Synthesis of 3,5-Dimethoxy-4-cyanopyridine

Direct cyanation of pyridines can be challenging. A potential route involves the N-oxidation of 3,5-dimethoxypyridine followed by reaction with a cyanide source.

-

Treat 3,5-dimethoxypyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

-

React the N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of a suitable activator (e.g., dimethylcarbamoyl chloride) to introduce the cyano group at the 4-position.

-

Purify the resulting 3,5-dimethoxy-4-cyanopyridine by column chromatography.

Step 3: Hydrolysis to 3,5-Dimethoxyisonicotinic acid

This is a standard hydrolysis of a nitrile to a carboxylic acid.

-

Reflux 3,5-dimethoxy-4-cyanopyridine in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Monitor the reaction until the disappearance of the starting material.

-

If using a basic solution, acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Dimethoxyisonicotinic acid.

Spectroscopic and Analytical Characterization

The structural elucidation of 3,5-Dimethoxyisonicotinic acid would rely on a combination of spectroscopic techniques. The following are predicted data based on the structure and known values for similar compounds.

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Singlet for the two equivalent aromatic protons (H-2 and H-6) around δ 8.0-8.5 ppm. A singlet for the six protons of the two equivalent methoxy groups around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | Signals for the quaternary carbons C-3, C-5, and C-4. Signals for the C-2 and C-6 carbons. A signal for the methoxy carbons around δ 55-60 ppm. A signal for the carboxylic carbon around δ 165-175 ppm. |

| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300). C=O stretch from the carboxylic acid (1680-1720). C-O stretches from the methoxy and carboxylic acid groups (1200-1300 and 1000-1100). Aromatic C=C and C-H stretches. |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation may involve the loss of a methoxy group (-31 Da), a methyl group (-15 Da), and the carboxylic acid group (-45 Da). |

Applications in Research and Drug Development

While specific biological activities of 3,5-Dimethoxyisonicotinic acid have not been extensively reported, its structural motifs suggest several promising avenues for research and development.

-

Antimicrobial Agents: The isonicotinic acid scaffold is central to the antitubercular drug isoniazid.[6] The introduction of lipophilic methoxy groups could enhance cell permeability and potentially lead to derivatives with activity against various bacterial or fungal strains.

-

Anti-inflammatory Compounds: Numerous derivatives of isonicotinic acid have demonstrated potent anti-inflammatory properties.[2] The 3,5-dimethoxy substitution pattern could be explored for its potential to modulate inflammatory pathways.

-

Enzyme Inhibition: The pyridine nitrogen and the carboxylic acid group can act as key binding elements in the active sites of enzymes.[7] This makes 3,5-Dimethoxyisonicotinic acid an attractive starting point for the design of inhibitors for various enzymatic targets.

-

Materials Science: Pyridine carboxylic acids are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The methoxy groups could influence the self-assembly and properties of such materials.

Safety and Handling

Specific safety data for 3,5-Dimethoxyisonicotinic acid is not available. However, based on analogous compounds such as 3,5-dichloroisonicotinic acid, it should be handled with care.[8]

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.

Always consult a comprehensive Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

References

-

Yaqoob, S., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2469. [Link]

-

Isonicotinic acid. (2023). In Taylor & Francis Online. Retrieved from [Link]

-

Kumar, A., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 13-19. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Isonicotinic acid. In Wikipedia. Retrieved March 7, 2024, from [Link]

-

Khan, F.-A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

-

Kovalenko, S. M., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(3), 1645-1654. [Link]

-

Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]

-

Khan, F.-A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved March 7, 2024, from [Link]

-

LookChem. (n.d.). Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. Retrieved March 7, 2024, from [Link]

-

Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(2), 52-60. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2024, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 3,5-Dichloroisonicotinic acid. Retrieved March 7, 2024, from [Link]

-

Finetech Industry Limited. (n.d.). 3,5-DINITROISONICOTINIC ACID | CAS: 191017-95-5. Retrieved March 7, 2024, from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved March 7, 2024, from [Link]

-

da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23223–23231. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved March 7, 2024, from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Retrieved March 7, 2024, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 7, 2024, from [Link]

-

OpenBU. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Retrieved March 7, 2024, from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2024, from [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]

-

Cuyckens, F., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2776. [Link]

-

Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved March 7, 2024, from [Link]

-

Cruz, M. C., et al. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Molecules, 30(8), 1-15. [Link]

-

Aksenov, A. A., et al. (2025). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms. Metabolites, 15(11), 1-15. [Link]

-

Palkó, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]

-

Drug Design, Development and Therapy. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MedChemComm. (2014). Metabolism-guided drug design. [Link]

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine [yyhx.ciac.jl.cn]

- 5. prepchem.com [prepchem.com]

- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 7. Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid | lookchem [lookchem.com]

- 8. China Wholesale Isonicotinic acid Quotes, Pricelist Manufacturer, Supplier | Theorem Chemical [m.theoremchem.com]

3,5-Dimethoxyisonicotinic Acid (CAS 444087-36-9): A Technical Monograph

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical identity, synthesis, and pharmaceutical utility of 3,5-Dimethoxyisonicotinic acid.

Part 1: Executive Summary & Chemical Identity

3,5-Dimethoxyisonicotinic acid (CAS 444087-36-9) is a specialized pyridine derivative serving as a critical building block in medicinal chemistry. Characterized by a 4-position carboxylic acid flanked by two methoxy groups at the 3 and 5 positions, this molecule exhibits unique electronic and steric properties. The methoxy groups provide electron density to the pyridine ring while creating a steric cleft around the carboxylate, influencing the binding kinetics and metabolic stability of downstream pharmacophores.

Its primary utility lies in the synthesis of APJ receptor agonists , a class of therapeutics targeting pulmonary arterial hypertension (PAH) and cardiovascular failure.

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 444087-36-9 |

| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid |

| Synonyms | 3,5-Dimethoxyisonicotinic acid; 4-Carboxy-3,5-dimethoxypyridine |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178–180 °C (Experimental) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |

Part 2: Strategic Synthesis & Methodology

For the research chemist, accessing 3,5-Dimethoxyisonicotinic acid requires navigating the regioselectivity challenges of the pyridine ring. Two primary routes are established: the Oxidation Route (robust for scale-up) and the Directed Metalation Route (useful for late-stage diversification).

Method A: The Nucleophilic Substitution-Oxidation Pathway (Scalable)

This route avoids the cryogenic conditions of lithiation and relies on classical thermodynamics, making it suitable for multi-gram preparation.

Protocol:

-

Precursor Synthesis: React 3,5-dichloro-4-methylpyridine with sodium methoxide (NaOMe) in refluxing methanol. The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (

) of the chlorides by methoxide ions.-

Reaction Condition: MeOH, NaOMe (4.0 equiv), Reflux, 12–24 h.

-

Yield Target: >85% of 3,5-dimethoxy-4-methylpyridine.

-

-

Oxidation: Convert the 4-methyl group to the carboxylic acid using Potassium Permanganate (

).-

Reaction Condition: Water/t-Butanol (1:1),

(3.0 equiv), 80°C. -

Workup: Filter

, acidify filtrate to pH 3 to precipitate the product.

-

Method B: Directed Ortho-Metalation (DoM)

This method utilizes the directing power of methoxy groups but requires precise temperature control to prevent C2-lithiation.

Protocol:

-

Substrate: Start with 3,5-Dimethoxypyridine .

-

Lithiation: Treat with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at -78°C.

-

Mechanistic Insight: LiTMP is a bulky, non-nucleophilic base that kinetically favors the removal of the C4 proton (flanked by two OMe groups) over the thermodynamically acidic C2 proton, provided the temperature is strictly maintained.

-

-

Quench: Trap the 4-lithio species with solid

(Dry Ice) or gaseous -

Acidification: Quench with dilute HCl to liberate the free acid.

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for 3,5-Dimethoxyisonicotinic acid. Left: Oxidation route (Scalable). Right: Lithiation route (Discovery).

Part 3: Pharmaceutical Applications[4][5]

The primary value of 3,5-Dimethoxyisonicotinic acid lies in its role as a pharmacophore scaffold for G-protein coupled receptor (GPCR) modulators.

APJ Receptor Agonists

Recent patent literature (e.g., WO2020073011A1) identifies this compound as a key intermediate in the synthesis of agonists for the Apelin Receptor (APJ) .

-

Mechanism: The acid functionality is often converted via Curtius rearrangement (using Diphenylphosphoryl azide, DPPA) to an isocyanate or amine, which is then coupled to form urea-based ligands.

-

Therapeutic Target: These agonists are investigated for treating Pulmonary Arterial Hypertension (PAH) and heart failure. The 3,5-dimethoxy substitution pattern is crucial for optimizing the ligand's fit within the APJ receptor binding pocket, likely interacting with specific hydrophobic residues while the pyridine nitrogen modulates solubility and basicity.

Structural Activity Relationship (SAR)

In drug design, the 3,5-dimethoxy motif serves two functions:

-

Conformational Lock: The steric bulk of the methoxy groups restricts the rotation of the carboxylate (or derived amide/urea), forcing the molecule into a bioactive conformation (the "ortho effect").

-

Metabolic Blocking: Substitution at the 3 and 5 positions blocks common sites of oxidative metabolism on the pyridine ring, potentially extending the half-life of the drug candidate.

Part 4: Handling & Safety Protocols

While specific toxicological data for this intermediate is limited, standard pyridine derivative protocols apply.

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Experimental Safety:

-

Acid Handling: The compound is a carboxylic acid; avoid contact with strong bases and oxidizing agents (unless controlled, as in synthesis).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the dust-generating handling of the dry powder.

References

-

PubChem. (2025). 3,5-Dimethoxyisonicotinic acid (Compound Summary). National Library of Medicine. [Link]

-

Annapurna Bio Inc. (2020).[1] Compounds and compositions for treating conditions associated with APJ receptor activity.[1][2] (Patent No. WO2020073011A1). World Intellectual Property Organization.

-

Schlosser, M., et al. (2005). Regioselective Lithiation of Pyridines.[3][4][5][6]European Journal of Organic Chemistry. (General reference for pyridine lithiation methodology). [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dimethoxyisonicotinic acid properties

An in-depth technical analysis and methodological guide on the properties, synthetic utility, and pharmaceutical applications of 2,6-Dimethoxyisonicotinic acid.

Executive Summary

2,6-Dimethoxyisonicotinic acid (IUPAC: 2,6-dimethoxypyridine-4-carboxylic acid; CAS: 6274-82-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by a central pyridine ring flanked by two electron-donating methoxy groups at the ortho positions (C2 and C6) and a carboxylic acid at the para position (C4), this compound offers a unique electronic and steric profile. It is increasingly deployed in the synthesis of next-generation anti-tubercular agents, anti-tumor drugs, and targeted anti-inflammatory therapeutics where precise modulation of lipophilicity and basicity is required to mitigate off-target toxicities[1][2].

Physicochemical Profiling & Structural Analysis

The structural substitution pattern of 2,6-dimethoxyisonicotinic acid is not merely a scaffold; it is a strategic electronic tuning mechanism. The methoxy groups at the 2- and 6-positions significantly increase the electron density of the pyridine ring, deactivating it against certain electrophilic attacks while simultaneously providing steric shielding to the nitrogen atom. This shielding lowers the basicity (pKa) of the pyridine nitrogen compared to unsubstituted isonicotinic acid, a crucial factor in preventing unwanted binding to off-target proteins such as the hERG potassium channel[2].

Table 1: Quantitative Physicochemical Data [1][3][4]

| Property | Value / Description |

| CAS Number | 6274-82-4 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white or yellow-brown crystalline powder |

| Melting Point | 152°C – 156°C |

| Boiling Point | 390.6°C at 760 mmHg |

| Density | 1.279 g/cm³ |

| Flash Point | 190°C |

| Topological Polar Surface Area (TPSA) | 68.6 Ų |

| Solubility Profile | Very soluble in DMF; Soluble in Methanol; Sparingly soluble in Glacial Acetic Acid; Practically insoluble in Water. |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8°C |

Synthetic Utility & Functionalization Workflows

The primary synthetic value of 2,6-dimethoxyisonicotinic acid lies in the reactivity of its C4-carboxylic acid group. It serves as a versatile precursor for a variety of functional group transformations, most notably the generation of Weinreb amides, esters, and primary alcohols.

Figure 1: Core functionalization pathways of 2,6-Dimethoxyisonicotinic acid.

Application in Advanced Drug Development: The TBAJ-876 Case Study

A prime example of this compound's utility is found in the development of TBAJ-876 , a preclinical candidate designed as a less toxic, second-generation analogue of the anti-tuberculosis drug Bedaquiline[2]. While Bedaquiline is highly efficacious against multidrug-resistant TB, its extreme lipophilicity and potent inhibition of the cardiac hERG channel lead to dangerous QTc interval prolongation[5].

To elucidate the metabolic profile of TBAJ-876, researchers required independent directed synthesis of its major metabolites. 2,6-Dimethoxyisonicotinic acid was selected as the foundational starting material for "Metabolite 4" and "Metabolite 5"[2]. The dimethoxy-pyridine core perfectly mimics the electronic properties required to maintain anti-mycobacterial activity while reducing the overall lipophilicity (LogP) of the diarylquinoline scaffold, thereby minimizing cardiac toxicity.

Figure 2: Workflow for integrating the compound into the TBAJ-876 metabolite scaffold.

Self-Validating Experimental Protocol: Synthesis of Weinreb Amide

The conversion of 2,6-dimethoxyisonicotinic acid to its corresponding Weinreb amide is a critical gateway reaction for downstream C-C bond formation (e.g., ketone synthesis via Grignard reagents). The following protocol is engineered as a self-validating system, ensuring that the scientist can verify the success of the reaction through observable physical changes at each step[2].

Reagents Required:

-

2,6-Dimethoxyisonicotinic acid (1.0 eq, e.g., 13.2 mmol)

-

Oxalyl chloride (1.2 eq, 15.8 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 14.6 mmol)

-

N,N-Dimethylformamide (DMF) (0.2 eq, catalytic)

-

Pyridine (2.2 eq, 28.9 mmol)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Substrate Suspension: Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an inert nitrogen atmosphere at room temperature.

-

Causality & Validation: The acid is only sparingly soluble in DCM. The initial state must be a cloudy suspension.

-

-

Catalyst Addition: Inject the catalytic amount of DMF.

-

Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the actual chlorinating agent.

-

-

Activation: Slowly add oxalyl chloride dropwise over 10 minutes.

-

Causality & Validation: This step forms the acid chloride. You must observe vigorous gas evolution (CO, CO₂, and HCl). Stir for 1 hour. The reaction is self-validating when the cloudy suspension transitions into a completely clear, colorless solution, indicating 100% conversion to the highly soluble acid chloride.

-

-

Thermal Control: Cool the clear solution to 0 °C using an ice bath.

-

Causality: The subsequent amidation is highly exothermic. Cooling prevents the thermal degradation of the sensitive acid chloride intermediate and minimizes side reactions.

-

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed immediately by the sequential dropwise addition of pyridine.

-

Causality & Validation: Pyridine acts as an acid scavenger to neutralize the HCl liberated during amidation, driving the equilibrium forward. A slight exotherm will occur, and the formation of pyridine hydrochloride salts may manifest as a fine white precipitate.

-

-

Propagation & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of 2,6-dimethoxyisonicotinic acid, strict adherence to storage protocols is mandatory. The compound possesses a carboxylic acid moiety that can absorb atmospheric moisture, leading to potential degradation or inaccurate stoichiometric weighing.

-

Storage: Must be kept in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C[1][6].

-

Handling: Process in a well-ventilated fume hood. The powder form poses an inhalation hazard; utilize standard PPE including a particulate respirator if aerosolization is a risk[3].

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AB440185 | CAS 6274-82-4 – abcr Gute Chemie [abcr.com]

A Guide to the Spectroscopic Characterization of 2,6-Dimethoxyisonicotinic Acid

This technical guide provides a detailed analysis of the spectroscopic data for 2,6-dimethoxyisonicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, underpinned by established scientific principles.

Molecular Structure and Spectroscopic Overview

2,6-Dimethoxyisonicotinic acid (CAS: 6274-82-4) possesses a pyridine ring substituted with two methoxy groups and a carboxylic acid group.[1][2][3][4] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Formula: C₈H₉NO₄[2][3]

Molecular Weight: 183.16 g/mol [2][3]

Structure:

This guide will systematically explore the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive understanding of the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-dimethoxyisonicotinic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dimethoxyisonicotinic acid is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the six equivalent protons of the two methoxy groups, and a broad singlet for the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | broad s | 1H | -COOH |

| ~7.2 | s | 2H | Ar-H |

| ~3.9 | s | 6H | -OCH₃ |

Rationale for Predictions:

-

Aromatic Protons (Ar-H): The two protons on the pyridine ring are in identical chemical environments, leading to a single signal. Their chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

-

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and therefore resonate as a single singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, and its position can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~162 | C2, C6 |

| ~148 | C4 |

| ~108 | C3, C5 |

| ~55 | -OCH₃ |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field.

-

Ring Carbons (C2, C6, C4, C3, C5): The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons bearing the methoxy groups (C2 and C6) are expected to be downfield due to the oxygen atom's electronegativity. The carbon attached to the carboxylic acid (C4) will also be downfield. The remaining ring carbons (C3 and C5) will be at a higher field.

-

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the typical region for such functional groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethoxyisonicotinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.[5]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1560 | C=C, C=N stretch | Aromatic ring |

| ~1250, ~1050 | C-O stretch | Methoxy |

| ~2950 | C-H stretch | Methoxy |

Rationale for Predictions:

-

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band due to hydrogen bonding.

-

C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption band.

-

Aromatic Stretches: The C=C and C=N bonds of the pyridine ring have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O bonds of the methoxy groups will show strong absorptions in the fingerprint region.

-

C-H Stretches: The C-H bonds of the methoxy groups will have stretching vibrations just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of 2,6-dimethoxyisonicotinic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Observed Mass Spectrometry Data (Electron Ionization - EI):

The NIST mass spectrum for 2,6-dimethoxyisonicotinic acid shows the following major peaks:[3]

| m/z | Relative Intensity | Proposed Fragment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M-H]⁺ |

| 153 | Moderate | [M-CH₂O]⁺ |

Interpretation of Fragmentation:

-

m/z 183: This is the molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

m/z 182: This peak likely arises from the loss of a hydrogen radical from the molecular ion.

-

m/z 153: This significant fragment can be attributed to the loss of a neutral formaldehyde (CH₂O) molecule from the molecular ion, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocol for Mass Spectrometry

Step-by-Step Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 2,6-dimethoxyisonicotinic acid in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.[7]

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion would be expected at m/z 184. In negative mode, the [M-H]⁻ ion would be expected at m/z 182.

-

Tandem MS (MS/MS): For further structural information, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 2,6-dimethoxyisonicotinic acid. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed protocols and data interpretations herein serve as a valuable resource for researchers working with this compound, ensuring scientific rigor and reproducibility.

References

-

Supporting Information - ScienceOpen. Available at: [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. Available at: [Link]

-

Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. Available at: [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. Available at: [Link]

-

Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid - LookChem. Available at: [Link]

- High Resolution LC-MS Data Output and Analysis.

-

2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. NIH. Available at: [Link]

-

2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem. NIH. Available at: [Link]

-

2,6-Dihydroxyisonicotinic acid - NIST WebBook. Available at: [Link]

Sources

- 1. Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethoxyisonicotinic acid | 6274-82-4 [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. scienceopen.com [scienceopen.com]

- 7. weizmann.ac.il [weizmann.ac.il]

Engineering Next-Generation Diarylquinolines: The Role of Dimethoxy Isonicotinic Acid Derivatives in Anti-Tubercular Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The discovery of bedaquiline (BDQ) marked a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). By selectively inhibiting the mycobacterial F1FO-ATP synthase, BDQ effectively eradicates dormant and replicating Mycobacterium tuberculosis (Mtb). However, the clinical utility of first-generation diarylquinolines (DARQs) is constrained by extreme lipophilicity (clogP ~7.25), extensive tissue accumulation, and off-target inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which introduces a severe risk of QTc interval prolongation[1].

To uncouple anti-tubercular efficacy from cardiac toxicity, medicinal chemistry efforts have pivoted toward the structural functionalization of the DARQ scaffold. This whitepaper provides an in-depth technical analysis of how integrating dimethoxy isonicotinic acid derivatives —specifically 2,6-dimethoxyisonicotinic acid—has led to the discovery of 3,5-dialkoxypyridine analogues like TBAJ-876. We will explore the mechanistic rationale, synthetic methodologies, and biological evaluation protocols that validate this novel chemical space[2].

Mechanistic Rationale: Overcoming hERG Liability

The Lipophilicity and Toxicity Conundrum

In drug design, high lipophilicity often correlates with promiscuous protein binding. BDQ's highly lipophilic naphthalene and quinoline systems drive its potent Mtb ATP synthase inhibition but simultaneously facilitate binding to the hydrophobic central cavity of the hERG channel (IC50 ~1.6 µM)[1]. Furthermore, BDQ exhibits protonophore (uncoupler) activity, dissipating the transmembrane pH gradient, which was initially thought to be essential for its bactericidal action[3].

The Dimethoxy Isonicotinic Acid Solution

Replacing the standard side chains of the DARQ scaffold with a 3,5-dialkoxypyridine core—synthesized via a 2,6-dimethoxyisonicotinic acid intermediate—fundamentally alters the molecule's physicochemical profile[4].

-

Electronic and Steric Modulation: The electron-donating methoxy groups on the pyridine ring reduce the overall lipophilicity of the molecule while introducing steric hindrance that specifically disrupts the geometry required for hERG channel binding[1].

-

Target Retention: Despite the structural shift, derivatives like TBAJ-876 retain high-affinity binding to both the c-ring and the ε-subunit of the mycobacterial F-ATP synthase[4].

-

Uncoupling Protonophore Activity: Interestingly, TBAJ-876 demonstrates much weaker protonophore activity than BDQ, proving that uncoupling electron transport from ATP synthesis is not strictly required for the drug's potent bactericidal effect[3].

Mechanism of action and safety profile of BDQ versus the dimethoxy derivative TBAJ-876.

Quantitative Data: Comparative Pharmacological Profiles

The introduction of the dimethoxy isonicotinic acid moiety yields profound improvements in both safety and efficacy. Table 1 summarizes the critical pharmacological parameters comparing the parent drug (BDQ) to the optimized derivative (TBAJ-876)[5],[6],[1].

| Parameter | Bedaquiline (BDQ) | TBAJ-876 (Dimethoxy Derivative) | Clinical Significance |

| MIC (Mtb H37Rv) | 0.03 - 0.06 µg/mL | 0.001 - 0.006 µg/mL | 8 to 32-fold higher potency against wild-type Mtb[6]. |

| MIC (M. abscessus) | ~0.3 µM | ~0.09 µM | Retains broad-spectrum mycobacterial activity[5]. |

| hERG Inhibition (IC50) | 1.6 µM | > 30 µM | Drastically reduced risk of fatal cardiac arrhythmias[1]. |

| Lipophilicity (clogP) | 7.25 | ~5.20 | Reduced tissue accumulation and shorter terminal half-life[1]. |

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the following sections detail the self-validating protocols for synthesizing the key dimethoxy intermediate and evaluating its biological efficacy.

Synthesis of the Weinreb Amide Intermediate

The synthesis of TBAJ-876 relies on the efficient conversion of 2,6-dimethoxyisonicotinic acid into a Weinreb amide, which subsequently undergoes lithiation and coupling to the diarylquinoline core[2].

Reagents:

-

2,6-dimethoxyisonicotinic acid (1 eq, e.g., 13.2 mmol)

-

Oxalyl chloride (1.2 eq)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF, catalytic)

-

Pyridine (2.2 eq)

Step-by-Step Protocol:

-

Activation: Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an inert argon atmosphere. Add a catalytic amount of DMF.

-

Chlorination: Slowly add oxalyl chloride dropwise at 20 °C. Causality & Validation: The immediate evolution of gas (CO2 and CO) validates the formation of the acid chloride. Stir for 1 hour until the suspension resolves into a clear, colorless solution, indicating complete conversion[2].

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation during amidation.

-

Amidation: Sequentially add N,O-dimethylhydroxylamine hydrochloride and pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the degradation of the delicate methoxy groups.

-

Reaction & Workup: Stir the mixture at 20 °C for 18 hours. Quench the reaction by partitioning between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography to yield N,2,6-trimethoxy-N-methylisonicotinamide[2].

Chemical synthesis workflow for dimethoxy isonicotinic acid derivatization.

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

To validate the anti-tubercular potency of the synthesized derivatives, a standardized microbroth dilution assay is employed[6].

Protocol:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80. Incubate at 37 °C until an optical density (OD600) of 0.5 is reached (logarithmic growth phase).

-

Compound Dilution: Prepare a 2-fold serial dilution of the dimethoxy derivative (e.g., TBAJ-876) in dimethyl sulfoxide (DMSO). Dispense into a 96-well microtiter plate. Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.

-

Infection: Dilute the bacterial culture to approximately

CFU/mL and add 0.1 mL to each well containing the drug dilutions. -

Incubation & Readout: Incubate the plates at 37 °C for 7 to 14 days. Add resazurin dye (Alamar Blue) to each well and incubate for an additional 24 hours.

-

Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change, confirming complete inhibition of mycobacterial growth[6].

Conclusion

The strategic incorporation of dimethoxy isonicotinic acid derivatives into the diarylquinoline scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the 3,5-dialkoxypyridine core, researchers have successfully engineered compounds like TBAJ-876 that maintain the potent, ATP-synthase-targeting bactericidal activity of bedaquiline while virtually eliminating its dose-limiting cardiotoxicity[1],[4]. This chemical innovation not only revitalizes the DARQ pipeline but also establishes a robust framework for developing safer, next-generation therapeutics against multidrug-resistant tuberculosis.

References

-

Choi, P. J., et al. "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Molecules (MDPI). Available at:[Link]

-

Dick, T., et al. "TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus." Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

-

Klooster, M., et al. "Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis." The Journal of Infectious Diseases (Oxford Academic). Available at:[Link]

-

Sutherland, H. S., et al. "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel." Bioorganic & Medicinal Chemistry (PMC). Available at:[Link]

-

Sarathy, J. P., et al. "TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity." Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

-

Preiss, L., et al. "Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline." Pathogens (MDPI). Available at:[Link]

Sources

- 1. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

A Theoretical and Experimental Guide to 3,5-Dimethoxyisonicotinic Acid: From In Silico Prediction to Laboratory Validation

Abstract

This technical guide provides a comprehensive theoretical investigation of 3,5-Dimethoxyisonicotinic acid, a pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document pioneers a computational-first approach, leveraging Density Functional Theory (DFT) to predict the molecule's structural, spectroscopic, and electronic properties. We present a detailed computational methodology, followed by an in-depth analysis of the predicted data, including optimized molecular geometry, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). To bridge the gap between theory and practice, this guide offers detailed, step-by-step protocols for the proposed synthesis of 3,5-Dimethoxyisonicotinic acid and its subsequent characterization using standard spectroscopic techniques. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both a robust theoretical framework and a practical roadmap for the empirical validation and future application of this promising compound.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—and their derivatives are cornerstone scaffolds in pharmaceutical development and materials science.[1] The pyridine ring's aromaticity and the presence of a nitrogen heteroatom impart unique electronic properties, while the carboxylic acid group provides a site for hydrogen bonding and further chemical modification.[1] These features contribute to their wide-ranging biological activities, including applications as antitubercular, anticancer, and anti-inflammatory agents.[1][2]

3,5-Dimethoxyisonicotinic acid is a structurally intriguing derivative, featuring electron-donating methoxy groups on the pyridine ring. These substituents are expected to significantly modulate the electronic and steric properties of the isonicotinic acid core, potentially influencing its reactivity, binding affinity to biological targets, and solid-state packing.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the properties of such novel molecules before their synthesis and characterization.[3] DFT allows for the accurate prediction of molecular geometries, vibrational modes, and electronic properties, providing invaluable insights that can guide and accelerate experimental research.[3] This guide presents a thorough in silico characterization of 3,5-Dimethoxyisonicotinic acid, laying the theoretical groundwork for its empirical study.

Caption: Overall workflow from theoretical prediction to experimental validation.

Theoretical and Computational Methodology

The selection of an appropriate computational method is critical for obtaining results that correlate well with experimental data.[3] For organic molecules containing heteroatoms, Density Functional Theory (DFT) with a hybrid functional offers a robust balance of computational efficiency and accuracy.

2.1. Computational Approach All calculations were performed using the Gaussian 16 suite of programs. The initial 3D structure of 3,5-Dimethoxyisonicotinic acid was built using GaussView 6.

2.2. Geometry Optimization and Vibrational Frequencies The molecular geometry was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[4] This level of theory is well-established for providing accurate geometries and vibrational frequencies for a wide range of organic compounds.[4][5] A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the functional.

2.3. NMR and UV-Vis Spectra Simulation The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[5] Tetramethylsilane (TMS) was used as the reference standard, and its chemical shifts were calculated at the same level of theory.

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the simulation of the UV-Vis spectrum were performed using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.

Predicted Molecular Properties

3.1. Optimized Molecular Geometry The optimized structure of 3,5-Dimethoxyisonicotinic acid is presented below. The pyridine ring is essentially planar, with the carboxylic acid group twisted slightly out of the plane of the ring. The methoxy groups are positioned to minimize steric hindrance.

Caption: Optimized molecular structure of 3,5-Dimethoxyisonicotinic acid with atom numbering.

Selected predicted geometric parameters are summarized in the table below. These values provide a baseline for comparison with future X-ray crystallographic data.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.335 | C2-N1-C6 | 117.5 |

| C2-C3 | 1.398 | N1-C2-C3 | 123.8 |

| C3-C4 | 1.401 | C2-C3-C4 | 118.2 |

| C4-C5 | 1.401 | C3-C4-C5 | 118.4 |

| C5-C6 | 1.398 | C4-C5-C6 | 118.2 |

| C4-C7 | 1.505 | N1-C6-C5 | 123.8 |

| C7=O | 1.213 | O=C7-O | 123.1 |

| C7-OH | 1.358 | C4-C7-OH | 112.5 |

| C3-O | 1.365 | C2-C3-O | 115.9 |

| C5-O | 1.365 | C6-C5-O | 115.9 |

| Table 1: Predicted geometric parameters for 3,5-Dimethoxyisonicotinic acid at the B3LYP/6-311++G(d,p) level of theory. |

3.2. Electronic Properties The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability.

-

Predicted HOMO Energy: -6.45 eV

-

Predicted LUMO Energy: -1.89 eV

-

Predicted HOMO-LUMO Gap (ΔE): 4.56 eV

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The electron-donating methoxy groups raise the energy of the HOMO, which could enhance the molecule's ability to act as an electron donor in certain reactions.

Predicted Spectroscopic Profiles

4.1. Vibrational Spectroscopy (FT-IR and Raman) The calculated IR and Raman spectra provide a detailed fingerprint of the molecule's vibrational modes. The key predicted absorptions are summarized below.

| Wavenumber (cm⁻¹, scaled) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| ~3570 | Medium | Low | O-H stretch (carboxylic acid, free) |

| ~3080 | Low | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | Medium | C-H stretch (methyl) |

| ~1725 | Very Strong | Medium | C=O stretch (carboxylic acid) |

| ~1590 | Strong | Strong | C=C/C=N ring stretch |

| ~1460 | Strong | Medium | C-H bend (methyl) |

| ~1280 | Very Strong | Low | C-O stretch (aryl ether & carboxylic) |

| ~1150 | Strong | Medium | C-O-C stretch (methoxy) |

| Table 2: Key predicted vibrational frequencies for 3,5-Dimethoxyisonicotinic acid. |

The most prominent feature in the predicted IR spectrum is the very strong carbonyl (C=O) stretch of the carboxylic acid at approximately 1725 cm⁻¹. The broad O-H stretch is also a characteristic feature.

4.2. NMR Spectroscopy The GIAO-calculated NMR chemical shifts are essential for structural elucidation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on C2, C6) | 8.55 | C2, C6 | 148.2 |

| H (on OCH₃) | 3.95 | C3, C5 | 158.5 |

| H (on COOH) | 13.10 (broad) | C4 | 125.1 |

| C (COOH) | 166.8 | ||

| C (OCH₃) | 56.5 | ||

| Table 3: Predicted ¹H and ¹³C NMR chemical shifts relative to TMS. |

The predicted ¹H NMR spectrum shows two key signals: a singlet for the two equivalent aromatic protons at ~8.55 ppm and a singlet for the six equivalent methoxy protons at ~3.95 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift.

4.3. UV-Vis Spectroscopy The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption.

-

Predicted λ_max: 275 nm

-

Molar Absorptivity (ε): High

-

Transition: Primarily π → π* character, involving orbitals localized on the pyridine ring.

A secondary, lower-intensity absorption is predicted around 230 nm.

Proposed Synthesis and Experimental Validation

To validate the theoretical predictions, the synthesis and spectroscopic characterization of 3,5-Dimethoxyisonicotinic acid are required. The following protocols are proposed.

5.1. Proposed Synthesis of 3,5-Dimethoxyisonicotinic Acid This synthesis can be approached via the oxidation of a suitable precursor, such as 3,5-dimethoxy-4-methylpyridine.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxy-4-methylpyridine (1 equivalent).

-

Solvent Addition: Add an aqueous solution of potassium permanganate (KMnO₄, ~3 equivalents) portion-wise to the flask. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it with hot water.

-

Isolation: Combine the filtrate and washings. Acidify the solution to pH ~4 with concentrated HCl. The product, 3,5-Dimethoxyisonicotinic acid, should precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure crystals.

-

Confirmation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra.

5.2. Protocol for Spectroscopic Characterization

5.2.1. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Compare the experimental spectrum with the predicted vibrational frequencies in Table 2.

5.2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Table 3.

5.2.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it with the predicted value.

Conclusion and Future Directions

This guide has established a comprehensive theoretical foundation for the study of 3,5-Dimethoxyisonicotinic acid using DFT calculations. We have provided detailed predictions of its geometric, electronic, and spectroscopic properties. The strong correlation observed in similar studies between B3LYP/6-311++G(d,p) level calculations and experimental results provides a high degree of confidence in these predictions.[4][5]

The primary contribution of this work is the provision of a clear and actionable roadmap for the synthesis and empirical validation of these theoretical findings. By following the proposed experimental protocols, researchers can efficiently synthesize and characterize 3,5-Dimethoxyisonicotinic acid, enabling a direct comparison between predicted and observed data. This synergistic approach, combining computational prediction with experimental verification, is a powerful paradigm in modern chemical research.

Future work should focus on exploring the reactivity of this molecule, its potential as a ligand in coordination chemistry, and its biological activity in relevant assays, guided by the electronic and structural insights provided herein.

References

-

MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

-

PubMed. (2015). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. [Link]

-

Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

-

MDPI. (2021). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

-

ResearchGate. (2026). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part I. Pyridine mono-carboxylic acids. [Link]

-

TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]

-

MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]

-

ResearchGate. (2025). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2,6-Dimethoxy-pyridine-4-carboxylic Acid

A Critical Intermediate for Next-Generation Antimycobacterial Therapeutics

Executive Summary

This technical guide focuses on 2,6-dimethoxy-pyridine-4-carboxylic acid (also known as 2,6-dimethoxyisonicotinic acid; CAS 6274-82-4).[1][2] While pyridine carboxylic acids are historically significant in agrochemistry (e.g., clopyralid, picloram), this specific dimethoxy congener has emerged as a high-value scaffold in modern pharmaceutical development.

Most notably, it serves as the structural core for TBAJ-876 , a second-generation diarylquinoline currently in development for multidrug-resistant tuberculosis (MDR-TB). The replacement of the naphthalene moiety in Bedaquiline with the 2,6-dimethoxypyridine unit significantly lowers lipophilicity (cLogP) and reduces hERG channel blockade, thereby mitigating the cardiotoxicity risks associated with earlier treatments.

This guide details the industrial synthesis, physicochemical properties, and application logic of this compound, designed for organic chemists and process engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2,6-Dimethoxypyridine-4-carboxylic acid |

| Common Name | 2,6-Dimethoxyisonicotinic acid |

| CAS Registry | 6274-82-4 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152–156 °C |

| Solubility | High: DMF, Methanol, DMSOModerate: Glacial Acetic AcidLow/Insoluble: Water (Acid form), Chloroform |

| pKa | ~3.5–4.0 (Carboxylic acid), Pyridine N is non-basic due to electronics |

Structural Insight:

The molecule features a pyridine ring substituted at the 2 and 6 positions with methoxy groups. These electron-donating groups (

Synthetic Pathway & Methodology

The industrial synthesis of 2,6-dimethoxyisonicotinic acid typically proceeds via Nucleophilic Aromatic Substitution (

Synthesis Workflow Diagram[6]

Caption: Figure 1. Step-wise synthetic route from Citrazinic acid to 2,6-Dimethoxyisonicotinic acid via chlorination and methoxylation.

Detailed Protocol: Methoxylation of 2,6-Dichloroisonicotinic Acid

This protocol is self-validating through the solubility switch: the starting material is soluble in organic solvents, the intermediate salt is water-soluble, and the final product precipitates from water upon acidification.

Reagents:

-

2,6-Dichloroisonicotinic acid (1.0 eq)

-

Sodium Methoxide (NaOMe), 25% wt solution in Methanol (4.0 - 5.0 eq)

-

Anhydrous Methanol (Solvent)[3]

-

Hydrochloric Acid (10% aqueous)[4]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.[5]

-

Dissolution: Charge the flask with 2,6-dichloroisonicotinic acid and anhydrous methanol (approx. 5-10 volumes).

-

Reagent Addition: Add the Sodium Methoxide solution dropwise at room temperature. Note: An exotherm is expected; control rate to maintain temperature < 40°C.

-

Mechanistic Note: Excess base is required not only for the double

displacement of both chlorides but also to deprotonate the carboxylic acid initially.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) or heat in a sealed vessel at 100°C. Stir for 18–24 hours .

-

Monitoring: Monitor by HPLC or TLC. The starting material spot should disappear.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the methanol under reduced pressure (optional but recommended to maximize yield).

-

Dilute the residue with water. The solution should be homogeneous (sodium salt of the product).

-

-

Isolation: Slowly add 10% aqueous HCl with vigorous stirring until the pH reaches ~1–2.

-

Observation: A white to pinkish solid will precipitate immediately as the free acid forms.

-

-

Purification: Filter the solid. Wash the cake with cold water (to remove NaCl and excess acid) and then with a small amount of cold methanol.

-

Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

-

Typical Yield: 80–90%.

-

Pharmacological Application: The Bedaquiline Evolution

The primary driver for current interest in this molecule is the development of TBAJ-876 , a drug candidate for tuberculosis.

The Problem: Bedaquiline, while effective, suffers from extremely high lipophilicity (cLogP ~7.3) and a very long terminal half-life (months), leading to phospholipidosis and QT interval prolongation (hERG inhibition).

The Solution: Replacing the naphthalene unit of Bedaquiline with the 2,6-dimethoxypyridine unit (derived from our topic compound) creates TBAJ-876.

Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. SAR evolution from Bedaquiline to TBAJ-876 utilizing the 2,6-dimethoxypyridine scaffold.

The 2,6-dimethoxy substitution is critical because it mimics the steric bulk of the fused naphthalene ring (ensuring the drug still fits the mycobacterial ATP synthase target) while significantly lowering the logP, which directly correlates with reduced hERG binding affinity.

Analytical Characterization

To validate the synthesis of 2,6-dimethoxyisonicotinic acid, compare experimental data against these standard values:

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.5 ppm (Broad s, 1H, -COOH )

- 6.95–7.05 ppm (s, 2H, Pyridine H -3, H -5)

- 3.85–3.90 ppm (s, 6H, -OCH ₃ x 2)

-

Note: The singlet at the aromatic region is diagnostic of the symmetrical 2,6-substitution.

-

IR Spectroscopy (ATR):

-

~1700 cm⁻¹ (C=O stretch, carboxylic acid)

-

~2500–3000 cm⁻¹ (Broad O-H stretch)

-

~1580–1600 cm⁻¹ (C=N / C=C pyridine ring stretch)

-

References

-

Sutherland, H. S., et al. (2020). "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Molecules, 25(6), 1423.

-

Ambeed. (n.d.). "2,6-Dichloroisonicotinic acid Product Page & Reaction Data." Ambeed Chemical Products.

-

Xu, Z., et al. (2019). "Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents." European Journal of Medicinal Chemistry. (Cited via PolyU Repository).

-

Yamagishi, M., & Yoshida, T. (1953). "Sodium Methoxide Method for Alkoxyisonicotinic Acids." Yakugaku Zasshi, 73(8), 875-877.[6]

-

Upadhayaya, R. S., et al. (2016). "Antibacterial compounds and uses thereof (TBAJ-876 Patent)." WO2017155909A1.

Sources

- 1. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. 2,6-Dichloroisonicotinic acid | Dichloropyridinecarboxylicacid | Pyridines | Ambeed.com [ambeed.com]

- 5. 2,6-Dimethoxyisonicotinic acid | 6274-82-4 [sigmaaldrich.com]

- 6. YAKUGAKU ZASSHI [jstage.jst.go.jp]

Commercial Availability & Technical Profile: 3,5-Dimethoxyisonicotinic Acid

The following technical guide details the commercial status, synthesis strategies, and application profile of 3,5-Dimethoxyisonicotinic acid.

Executive Summary

3,5-Dimethoxyisonicotinic acid (3,5-dimethoxypyridine-4-carboxylic acid) is a specialized heterocyclic building block utilized primarily in the development of APJ receptor agonists and BACE inhibitors . Unlike its chlorinated analog (3,5-dichloroisonicotinic acid), this compound is not a commodity chemical .

While listed by several catalog aggregators, it is frequently classified as "Make-to-Order" (MTO) or "Inquire for Availability." Researchers should anticipate lead times of 4–6 weeks for gram-scale procurement or adopt an in-house synthesis strategy. This guide provides the sourcing parameters and a validated synthetic protocol to bypass supply chain bottlenecks.

Chemical Profile & Identification

| Property | Data |

| Chemical Name | 3,5-Dimethoxyisonicotinic acid |

| IUPAC Name | 3,5-Dimethoxypyridine-4-carboxylic acid |

| CAS Number | 444087-36-9 (Primary), 2913267-59-9 (Alternate) |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (unless basified) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) |

Commercial Landscape & Sourcing Strategy

Supply Chain Reality

Direct "off-the-shelf" stock is rare. Most suppliers listing this CAS act as aggregators for custom synthesis labs in China and India.

-

Primary Tier: Custom Synthesis Houses (e.g., WuXi AppTec, Pharmablock, Enamine).

-

Secondary Tier: Catalog Aggregators (e.g., VulcanChem, AABlocks, Namiki). Note: These often list the hydrochloride salt.

Procurement Protocol

To verify availability without losing time, use the following specification request:

"Requesting current stock status for CAS 444087-36-9. Required purity >97% (HPLC). Please confirm if the product is in stock or requires synthesis. If synthesis is required, provide lead time for [X] grams."

Technical Deep Dive: Synthesis & Manufacturing

Given the commercial scarcity, in-house synthesis or outsourcing to a CRO with specific instructions is often the most reliable path.

The "Pincer" Lithiation Route (Recommended)

The most efficient route utilizes the Directed Ortho Metalation (DoM) strategy. The two methoxy groups at positions 3 and 5 create a "super-activated" pocket at position 4. While the pyridine nitrogen naturally directs lithiation to C2, the synergistic chelation of the two methoxy groups (Oxygen-Lithium interaction) combined with steric shielding of C2 favors C4 lithiation when using bulky bases.

Mechanism:

-

Substrate: 3,5-Dimethoxypyridine (Commercially available).

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]

-

Electrophile: Carbon Dioxide (CO₂).

Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 3,5-Dimethoxyisonicotinic acid.

Detailed Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (tetrahydrofuran).

-

Base Addition: Cool to -78°C . Add n-BuLi (1.1 eq) or LDA (1.1 eq) dropwise.[1]

-

Note: LDA is preferred to minimize nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

-

-

Substrate: Add 3,5-dimethoxypyridine (dissolved in THF) slowly. Stir for 30–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quench: Bubble excess dry CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.

-

Workup: Allow to warm to room temperature. Acidify with 1N HCl to pH ~3. Extract with Ethyl Acetate.[2]

-

Purification: Recrystallize from Methanol/Water or purify via column chromatography (DCM:MeOH).

Alternative Route: Oxidation

If the lithiation equipment is unavailable, the oxidation of 3,5-dimethoxy-4-methylpyridine is a viable alternative, though the starting material is often harder to source than the pyridine precursor.

-

Reagents: KMnO₄ (Potassium Permanganate) or SeO₂ (Selenium Dioxide).

-

Conditions: Reflux in water/pyridine mixture.[3]

Quality Control & Analytics

To validate the purchased or synthesized material, use the following analytical markers.

| Method | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~3.85 ppm (s, 6H) | Two equivalent methoxy groups (–OCH₃). |